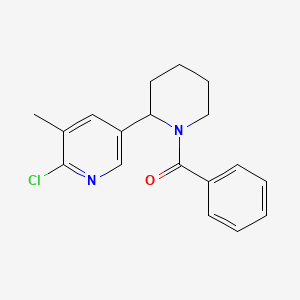
(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a synthetic organic compound that features a pyridine ring substituted with a chlorine and a methyl group, a piperidine ring, and a phenyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common route starts with the chlorination of 5-methylpyridine to introduce the chlorine atom at the 6-position. This is followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the attachment of the phenylmethanone group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to enhance their performance.
作用机制
The mechanism of action of (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone: shares structural similarities with other compounds containing pyridine and piperidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanone group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H19ClN2O |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
[2-(6-chloro-5-methylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c1-13-11-15(12-20-17(13)19)16-9-5-6-10-21(16)18(22)14-7-3-2-4-8-14/h2-4,7-8,11-12,16H,5-6,9-10H2,1H3 |
InChI 键 |
WXLGIYFVYSUFIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1Cl)C2CCCCN2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
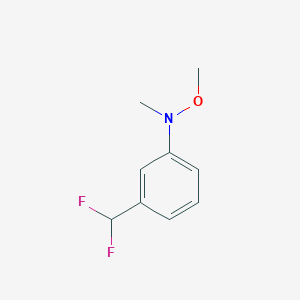
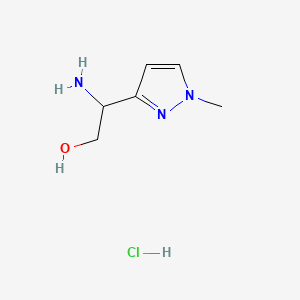


![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
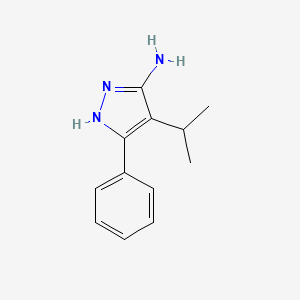
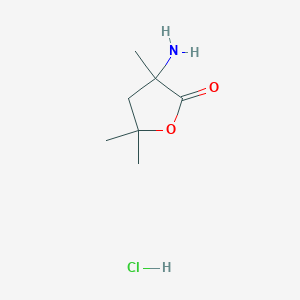
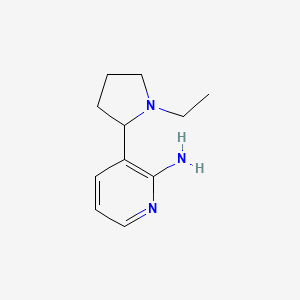
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)



